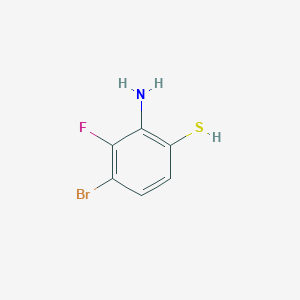
2-Amino-4-bromo-3-fluorobenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-3-fluorobenzene-1-thiol is an aromatic compound with a benzene ring substituted with amino, bromo, fluorine, and thiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-3-fluorobenzene-1-thiol typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Amination: Introduction of an amino group.
Thiol Addition: Introduction of a thiol group.
These steps often involve electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar multi-step reactions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-3-fluorobenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: Conversion of the thiol group to a sulfonic acid group.
Reduction: Reduction of the bromo group to a hydrogen atom.
Substitution: Replacement of the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium nitrite and hydrochloric acid are employed for diazotization followed by substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in sulfonic acid derivatives, while substitution reactions can yield various substituted benzene derivatives.
Scientific Research Applications
2-Amino-4-bromo-3-fluorobenzene-1-thiol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-3-fluorobenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form disulfide bonds with proteins, affecting their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Lacks the amino and thiol groups, making it less reactive in certain biological applications.
2,3,4-Trifluorobromobenzene:
Uniqueness
2-Amino-4-bromo-3-fluorobenzene-1-thiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H5BrFNS |
|---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
2-amino-4-bromo-3-fluorobenzenethiol |
InChI |
InChI=1S/C6H5BrFNS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H,9H2 |
InChI Key |
GIZBPNRFGKZDIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S)N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















